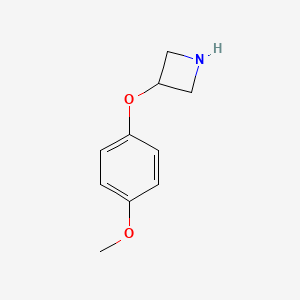

3-(4-Methoxyphenoxy)azetidine

説明

Evolution and Significance of Four-Membered Heterocycles in Medicinal Chemistry

Four-membered heterocycles, such as azetidines and oxetanes, are gaining prominence in medicinal chemistry due to their compact and polar nature, which can significantly influence the properties of drug candidates acs.orgnih.govchemrxiv.orgresearchgate.net. These strained ring systems impart structural novelty, along with improvements in physicochemical and pharmacokinetic characteristics acs.org. Nitrogen-containing four-membered rings like azetidines are crucial in modern organic synthesis and medicinal chemistry because of their inherent rigidity researchgate.net.

The reactivity of azetidines is largely governed by their considerable ring strain; however, they exhibit greater stability compared to their three-membered counterparts, aziridines, enabling easier handling and unique reactivity under specific conditions researchgate.netrsc.org. The adoption of small monocyclic scaffolds, including azetidines, helps to restrict molecular conformational flexibility. This rigidity can lead to a reduction in the entropy of molecular binding with biological targets, potentially resulting in higher affinity for a prospective drug candidate enamine.net. Furthermore, their inclusion contributes to enhanced three-dimensionality and a higher proportion of sp3-hybridized atoms within drug candidates, which often correlates with improved physicochemical properties and pharmacokinetic profiles tandfonline.com. Azetidines are now regarded as important building blocks and privileged scaffolds in drug discovery efforts acs.orgresearchgate.netenamine.netpharmablock.comchemrxiv.org.

Prevalence of Azetidine (B1206935) Derivatives in Bioactive Compounds and Approved Pharmaceuticals

Although less ubiquitous than five- and six-membered heterocycles, azetidine rings are rapidly gaining traction in approved pharmaceuticals acs.orgnih.gov. Currently, at least seven approved drugs incorporate an azetidine residue, with numerous other azetidine-containing bioactive molecules progressing through various stages of clinical trials chemrxiv.org.

Notable examples of approved drugs featuring the azetidine scaffold include:

Azelnidipine : An antihypertensive calcium channel blocker enamine.netmdpi.com.

Delafloxacin : An antibacterial agent researchgate.netresearchgate.net.

Tebanicline researchgate.net.

Baricitinib researchgate.net.

Cobimetinib researchgate.net.

Tebipenem researchgate.net.

Azetidine derivatives exhibit a broad spectrum of biological activities, encompassing antibacterial, antiobesity, anticancer, analgesic, dopamine (B1211576) antagonist, antimalarial, antischizophrenic, antioxidant, and antidiabetic effects, and are also valuable in treating central nervous system disorders researchgate.net. Their utility extends to serving as bioisosteric replacements for common rings such as pyrrolidine (B122466), piperidine (B6355638), and even phenyl rings, a substitution that can sometimes lead to increased potency rsc.org.

Challenges and Opportunities Associated with Azetidine Ring Systems in Drug Design and Synthesis

The integration of azetidine rings into drug molecules, while advantageous, is not without its synthetic hurdles.

Challenges: The preparation of azetidine derivatives, particularly in a divergent manner, has historically been challenging, limiting their widespread combination with other therapeutically significant groups acs.orgnih.govchemrxiv.org. Existing synthetic methods for azetidines often lack broad applicability or are restricted to yielding only specific substitution patterns, which curtails access to a diverse array of building blocks news-medical.net. Consequently, azetidine has remained relatively underexplored in drug discovery compared to its larger cyclic congeners like pyrrolidine and piperidine, largely due to these synthetic complexities rsc.orgnih.gov. Furthermore, reactive intermediates necessary for the introduction of small heterocycles such as azetidine are not widely available in the fine chemicals market enamine.net.

Opportunities: Despite these challenges, there is a substantial demand for mild and effective synthetic strategies to create novel azetidine derivatives and molecular scaffolds acs.orgnih.govchemrxiv.org. The continuous adoption of this motif necessitates the development of new synthetic methodologies that enable access to building blocks with more varied functionalities chemrxiv.org. Recent advancements in synthetic chemistry, such as the development of oxetane (B1205548) sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs), present new avenues. These reagents act as carbocation precursors in defluorosulfonylation (deFS) reactions, facilitating access to innovative chemical motifs acs.orgnih.govchemrxiv.org.

Innovative techniques, including visible light photochemistry, are simplifying the synthesis of azetidines with diverse substitution patterns news-medical.netrsc.org. Modular approaches, like electrophilic azetidinylation, now permit the "any-stage" installation of azetidine rings onto lead compounds rsc.org. Azetidines offer desirable attributes for drug development, such as inherent rigidity, improved solubility, and enhanced metabolic stability rsc.org. Their capacity to serve as linker motifs and provide controlled spatial orientation of fragments is increasingly leveraged in modern drug design acs.orgnih.govtandfonline.com. The growing commercial availability of azetidine-containing building blocks and advancements in synthetic methods are contributing significantly to their escalating prominence in drug discovery nih.gov.

Conceptual Framework for Investigating 3-(4-Methoxyphenoxy)azetidine within a Broader Research Context

The compound this compound, with a PubChem CID of 20245993 chem960.com and a precise molecular weight of 179.09500 chem960.com, represents a specific embodiment of the azetidine scaffold with a methoxyphenoxy substituent. The presence of the methoxy-phenoxy group attached to the azetidine ring is particularly noteworthy, as such moieties are frequently observed in pharmacologically active compounds, often due to their ability to engage in diverse biological interactions ontosight.ai.

Within the broader research context, investigating this compound can be framed by several key objectives:

Synthetic Exploration: Understanding and refining synthetic routes to this specific compound, including optimizing yields, purity, and scalability. This aligns with the broader demand for effective synthetic strategies for azetidine derivatives acs.orgnih.govchemrxiv.org.

Physicochemical Characterization: Detailed analysis of its physical and chemical properties, such as solubility, stability, and lipophilicity, which are crucial for assessing its drug-like potential. The azetidine scaffold itself contributes to advantageous properties like rigidity and improved solubility rsc.org.

Preliminary Biological Assessment: Evaluating its potential biological activities, either as a direct lead compound or as a building block for more complex structures. Given that related azetidine derivatives containing methoxyphenoxy-like groups have shown biological activity (e.g., against M. tuberculosis in spirocyclic systems) mdpi.com, this compound could be a starting point for exploring new therapeutic areas.

Structure-Activity Relationship (SAR) Studies: Utilizing this compound as a foundational structure for SAR studies. Modifying the methoxy-phenoxy group or the azetidine ring could reveal insights into the critical pharmacophoric elements responsible for desired biological effects, thereby contributing to the rational design of new therapeutic agents. This leverages the azetidine's role in tuning pharmacological properties and exploring new chemical space acs.orgpharmablock.com.

By systematically investigating this compound, researchers can contribute to the growing understanding of azetidine chemistry and its application in developing novel compounds with potential therapeutic benefits.

Structure

3D Structure

特性

IUPAC Name |

3-(4-methoxyphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-8-2-4-9(5-3-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAURHKCYODXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604059 | |

| Record name | 3-(4-Methoxyphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954220-70-3 | |

| Record name | 3-(4-Methoxyphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry Applications and Drug Discovery Potential of 3 4 Methoxyphenoxy Azetidine

Role of Azetidine (B1206935) Scaffolds in Enhancing Physiochemical and Pharmacokinetic Properties of Drug Candidates

Azetidine scaffolds, four-membered nitrogen-containing heterocycles, are increasingly recognized in medicinal chemistry for their ability to positively modulate the physicochemical and pharmacokinetic properties of drug candidates. acs.orgchemrxiv.orgnih.govresearchgate.net Their incorporation into molecular design offers a strategic advantage in developing new chemical entities (NCEs), particularly for challenging targets such as the central nervous system (CNS). nih.govacs.org

One of the key benefits of incorporating azetidine scaffolds is the potential to mitigate metabolic liabilities. For instance, spirocyclic azetidines are less likely to be recognized by degradative enzymes compared to their pyrrolidine (B122466) or aromatic counterparts, which can lead to improved metabolic stability and a longer in vivo half-life. enamine.net This is a crucial aspect of drug design, as rapid metabolism can severely limit the therapeutic efficacy of a compound.

In the context of CNS-targeted drug discovery, where stringent physicochemical properties are required for blood-brain barrier (BBB) penetration, azetidine-based scaffolds have shown particular promise. nih.govacs.org The inherent polarity of the azetidine ring can help to balance the lipophilicity required for membrane traversal with the necessary aqueous solubility. nih.govacs.org Research has demonstrated that the inclusion of azetidine motifs can lead to compounds with optimized CNS "drug-like" parameters, including molecular weight, topological polar surface area (TPSA), and lipophilicity (LogP/LogD). nih.gov

The strategic introduction of azetidine scaffolds allows for a multi-parametric optimization of drug candidates. nih.govnih.gov For example, in the development of STAT3 inhibitors, the use of an azetidine scaffold enabled the balancing of physicochemical properties while maintaining potent biological activity. nih.govacs.org This highlights the versatility of azetidines in allowing for modifications to improve properties like solubility and metabolic stability without compromising the compound's primary function. nih.govacs.org

| Property Enhanced by Azetidine Scaffold | Rationale | Reference |

| Aqueous Solubility | The polar nature of the nitrogen-containing ring improves solubility. | acs.orgchemrxiv.org |

| Metabolic Stability | Spirocyclic azetidines are less recognized by metabolic enzymes. | enamine.net |

| Binding Affinity | The rigid structure reduces conformational entropy upon binding. | enamine.net |

| Blood-Brain Barrier Penetration | Balances lipophilicity and polarity for CNS-targeted drugs. | nih.govacs.org |

Exploration of 3-(4-Methoxyphenoxy)azetidine as a Chemical Intermediate in Complex Organic Molecule Synthesis

The compound this compound serves as a valuable chemical intermediate in the synthesis of more complex organic molecules. cymitquimica.com Its structure, featuring a reactive azetidine ring and a methoxyphenoxy group, allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

The azetidine ring itself can undergo several types of reactions. Nucleophilic substitution at the nitrogen atom is a common transformation, allowing for the introduction of a wide range of functional groups. The ring can also be reduced to form a more saturated system. Furthermore, the methoxy (B1213986) group on the phenyl ring can be oxidized to a phenol (B47542) or substituted with other functionalities under specific reaction conditions.

The synthesis of this compound hydrochloride typically involves a nucleophilic substitution reaction between 4-methoxyphenol (B1676288) and an appropriately substituted azetidine precursor. Alternative synthetic routes such as the Mitsunobu reaction and flow chemistry have also been explored, with flow chemistry offering potential advantages in terms of yield and cost for industrial applications.

The utility of this compound as an intermediate is demonstrated by its use in the creation of diverse molecular scaffolds. For example, it can be a precursor for generating fused, bridged, and spirocyclic ring systems. nih.govacs.org Such complex structures are of significant interest in drug discovery for exploring new chemical space. The ability to readily access and functionalize the azetidine core is crucial for the efficient construction of these elaborate molecules. nih.govacs.orgnih.gov

The development of synthetic methodologies to create diversely substituted azetidines is an active area of research. chemrxiv.orgorganic-chemistry.org These methods often focus on creating building blocks that can be readily incorporated into larger molecules, highlighting the importance of intermediates like this compound. chemrxiv.orgrsc.org The availability of such intermediates facilitates the rapid synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs. nih.gov

| Reaction Type | Reagents and Conditions | Major Products | Reference |

| Oxidation | Potassium permanganate, chromium trioxide | Phenol derivatives | |

| Reduction | Lithium aluminum hydride, H2/catalyst | Saturated azetidine derivatives | |

| Substitution | Amines, thiols (nucleophiles) | Various substituted azetidine compounds |

Design Principles for Azetidine-Based New Chemical Entities (NCEs)

The design of new chemical entities (NCEs) incorporating azetidine scaffolds is guided by several key principles aimed at optimizing their drug-like properties. nih.govacs.orgnih.gov Azetidines are considered attractive design elements in medicinal chemistry due to their ability to impart favorable physicochemical characteristics to a molecule. acs.orgchemrxiv.orgnih.gov

A primary design consideration is the use of the azetidine ring as a bioisosteric replacement for other cyclic or acyclic fragments. researchgate.netnih.gov For instance, azetidines can serve as conformationally restricted analogs of amines or as replacements for gem-dimethyl groups or carbonyl functionalities. nih.gov This substitution can lead to improved metabolic stability and solubility while maintaining or enhancing biological activity. enamine.netnih.gov The rigid, three-dimensional structure of spirocyclic azetidines, in particular, offers a way to explore novel chemical space and "escape from flatland," a concept that encourages the development of more three-dimensional and drug-like molecules. mdpi.com

Another important principle is the strategic placement of substituents on the azetidine ring to control the molecule's properties. The nitrogen atom of the azetidine ring provides a convenient handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic parameters. technologynetworks.com For example, in the development of phosphodiesterase 9A inhibitors, substitution on the azetidine ring was crucial for achieving brain penetrance. nih.gov

The inherent polarity of the azetidine ring is a key feature that medicinal chemists leverage. acs.orgchemrxiv.orgnih.gov This polarity can help to reduce the basicity of nearby amine groups to appropriate levels, which is a critical consideration for oral bioavailability and reducing off-target effects. nih.gov This was a significant factor in the design of several oxetane-containing clinical candidates, a principle that also applies to their azetidine counterparts. nih.gov

Furthermore, the synthesis of diverse libraries of azetidine-based compounds is a core strategy in modern drug discovery. nih.govacs.orgnih.gov By creating collections of fused, bridged, and spirocyclic azetidine scaffolds, researchers can systematically explore structure-activity relationships (SAR) and identify compounds with optimal properties for a given biological target. nih.govacs.orgnih.gov This data-driven approach to scaffold selection and library production increases the efficiency of identifying promising NCEs. nih.gov

| Design Principle | Application in NCEs | Reference |

| Bioisosteric Replacement | Replaces other cyclic or acyclic fragments to improve properties. | researchgate.netnih.gov |

| Strategic Substitution | Modifies potency, selectivity, and pharmacokinetics. | technologynetworks.comnih.gov |

| Leveraging Polarity | Reduces basicity of nearby amines, improving bioavailability. | nih.gov |

| Library Synthesis | Explores SAR and identifies optimal compounds. | nih.govacs.orgnih.gov |

Fragment-Based Drug Design and Azetidine Building Blocks in Library Synthesis

Fragment-based drug design (FBDD) has emerged as a powerful strategy in modern drug discovery, and azetidine-containing building blocks play a significant role in this approach. enamine.netenamine.net FBDD relies on identifying low-molecular-weight fragments that bind weakly to a biological target, which are then optimized and linked together to create a potent lead compound. The conformational rigidity of azetidine scaffolds makes them particularly well-suited for FBDD. enamine.net

The constrained nature of the azetidine ring reduces the entropic penalty associated with binding to a target protein, which can lead to higher binding affinities for the resulting drug candidates. enamine.net This pre-defined spatial orientation of molecular fragments attached to an azetidine scaffold also improves the reliability of in silico screening methods. enamine.net

The synthesis of diverse chemical libraries is a cornerstone of FBDD, and azetidine building blocks are increasingly being incorporated into these libraries. nih.govtechnologynetworks.com Companies that specialize in chemical building blocks offer a wide array of functionalized azetidines for this purpose. enamine.netlifechemicals.com These building blocks provide medicinal chemists with the tools to rapidly synthesize a multitude of compounds for screening and structure-activity relationship (SAR) studies. enamine.netchemrxiv.org

The development of novel synthetic methods to access diversely substituted azetidines is crucial for expanding the chemical space available for FBDD. chemrxiv.orgrsc.org Research efforts are focused on creating efficient routes to 2-substituted and 3-substituted azetidines, as well as more complex spirocyclic systems. enamine.netchemrxiv.org These efforts provide a toolkit of azetidine-based fragments that can be used to construct novel drug candidates.

The application of azetidine building blocks in FBDD has led to the discovery of potent and selective inhibitors for various targets. For example, a computational fragment-based approach was used to design selective monoamine oxidase-B (MAO-B) inhibitors, resulting in a compound that was more potent and selective than an existing drug. acs.org This highlights the power of combining computational design with the unique properties of azetidine scaffolds to accelerate drug discovery.

| Feature of Azetidine Scaffolds | Relevance to FBDD | Reference |

| Conformational Rigidity | Reduces entropic penalty of binding, leading to higher affinity. | enamine.net |

| Defined Spatial Orientation | Improves the reliability of in silico screening. | enamine.net |

| Availability as Building Blocks | Enables rapid synthesis of diverse compound libraries. | enamine.netlifechemicals.com |

| Versatile Substitution | Allows for fine-tuning of properties and SAR exploration. | chemrxiv.orgrsc.org |

Application in Proteolysis-Targeting Chimeras (PROTAC) Linker Design and Degrader Motifs

Azetidine scaffolds are finding increasing application in the design of proteolysis-targeting chimeras (PROTACs), an emerging therapeutic modality that induces the degradation of specific target proteins. nih.govinvivochem.com PROTACs are bifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.govinvivochem.com The chemical nature of the linker is critical for the efficiency and physicochemical properties of the PROTAC. ambeed.com

Azetidine rings are being incorporated into PROTAC linkers to introduce conformational constraint and modulate the linker's properties. nih.gov The rigidity of the azetidine can help to optimize the spatial orientation of the two ligands, facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. ambeed.com

Furthermore, the polarity of the azetidine ring can be advantageous in overcoming the challenges of achieving both good solubility and cell permeability in PROTACs, which are often large and lipophilic molecules. nih.gov The inclusion of basic motifs like azetidine in the linker is a common strategy employed by medicinal chemists to improve these properties. nih.gov

Recent research has also explored the use of azetidine derivatives as novel degrader motifs themselves. acs.orgchemrxiv.orgnih.gov For example, azetidine sulfonyl fluorides have been shown to react with E3 ligase recruiters to form new degrader motifs and potential PROTAC linkers. acs.orgchemrxiv.orgnih.gov This opens up new avenues for designing PROTACs with novel mechanisms of action.

Several commercially available PROTAC linkers incorporate the azetidine moiety, demonstrating its utility in this field. invivochem.commedchemexpress.com These linkers can be used to synthesize custom PROTACs for various research and drug discovery applications. invivochem.cominvivochem.commedchemexpress.com The development of electrophilic PROTACs based on azetidine acrylamides that target the E3 ligase substrate receptor DCAF1 further illustrates the potential of azetidine-based chemistry in advancing the field of targeted protein degradation. researchgate.netacs.org

| Application in PROTACs | Role of Azetidine | Reference |

| Linker Design | Provides conformational constraint and modulates physicochemical properties. | nih.govambeed.com |

| Degrader Motifs | Azetidine derivatives can form novel degrader motifs. | acs.orgchemrxiv.orgnih.gov |

| Commercial Availability | Azetidine-containing linkers are available for PROTAC synthesis. | invivochem.commedchemexpress.com |

| Novel E3 Ligase Engagement | Azetidine acrylamides have been used to target DCAF1. | researchgate.netacs.org |

Biological Activity and Pharmacological Characterization of 3 4 Methoxyphenoxy Azetidine and Analogues

Investigation of Potential Biological Activities and Interactions with Biomolecules

The biological activity of 3-(4-Methoxyphenoxy)azetidine and its derivatives is an area of active research. smolecule.com The core structure, featuring an azetidine (B1206935) ring linked to a methoxyphenoxy group, suggests potential interactions with various biomolecules. ontosight.ai The azetidine ring can form hydrogen bonds, potentially interacting with enzymes, while the methoxyphenoxy group can engage in hydrophobic interactions. vulcanchem.comontosight.ai These interactions are crucial for the compound's potential pharmacological effects. smolecule.com

While the specific biological activities of this compound are not extensively documented in publicly available research, the broader class of azetidine derivatives has been investigated for a range of therapeutic applications. ontosight.ai Analogues of this compound, such as those with different substitution patterns on the phenyl ring or modifications to the azetidine core, have been synthesized and evaluated for their interactions with biological targets. For instance, the introduction of halogen substituents on the aryl ring can significantly alter the physicochemical and biological properties of the molecule.

Studies on similar azetidine-containing molecules have explored their potential as enzyme inhibitors and receptor modulators. ontosight.aiontosight.ai The interaction with specific molecular targets can influence various cellular signaling pathways. For example, some azetidine derivatives have been investigated for their ability to inhibit the Janus kinase (JAK) pathways, which are implicated in cancer and autoimmune diseases.

Hypothesized Mechanisms of Action for Azetidine Ring Systems

The unique chemical properties of the azetidine ring are central to its biological activity. researchgate.net The ring strain inherent in this four-membered heterocycle makes it more reactive than its five- or six-membered counterparts, such as pyrrolidine (B122466) and piperidine (B6355638). researchgate.netclockss.org This reactivity can be harnessed for specific interactions with biological macromolecules.

The mechanism of action for many azetidine derivatives involves their ability to bind to the active sites of enzymes, leading to their inhibition. The azetidine nitrogen can act as a hydrogen bond acceptor, while other substituents on the ring can form additional interactions, enhancing binding affinity and selectivity. vulcanchem.com For example, certain azetidine analogues have been designed to inhibit STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in cancer cell proliferation and survival. acs.orgnih.gov These inhibitors can bind to the STAT3 protein, preventing its activation and downstream signaling. acs.org

Furthermore, the rigid conformation of the azetidine ring can be advantageous for receptor binding. vulcanchem.com By locking a portion of the molecule into a specific orientation, the azetidine scaffold can improve the compound's affinity and selectivity for a particular receptor subtype. This has been explored in the context of developing modulators for GABA transporters (GATs), which are involved in regulating neurotransmitter levels in the central nervous system. researchgate.net

In the context of cancer, azetidine analogues have been developed to target pathways involved in cell growth and proliferation. researchgate.net As mentioned earlier, the inhibition of the STAT3 pathway by azetidine-based compounds can lead to the suppression of tumor cell growth and the induction of apoptosis. acs.orgnih.gov Other azetidine derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to that of some established anticancer drugs, leading to cell cycle arrest and apoptosis. nih.gov Additionally, some azetidine compounds can induce proteotoxic stress, leading to the activation of cellular quality control pathways like autophagy. oup.commolbiolcell.org

Interaction with Specific Enzymes and Receptors

Preclinical Pharmacological Profiling of Azetidine Derivatives

The diverse biological activities of azetidine derivatives have led to their evaluation in various preclinical models for a range of diseases.

Azetidine-containing compounds have demonstrated a broad spectrum of antimicrobial activity. globalscitechocean.comresearchgate.netmedcraveonline.com

Antibacterial Activity: Numerous studies have reported the antibacterial properties of azetidine derivatives against both Gram-positive and Gram-negative bacteria. scirp.orgwisdomlib.org For example, certain 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives have shown activity against Staphylococcus aureus and Bacillus subtilis. scirp.org The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial cell wall synthesis. smolecule.com

Antifungal Activity: The antifungal potential of azetidines has also been explored. globalscitechocean.comnih.gov L-azetidine-2-carboxylic acid, isolated from a natural source, exhibited significant antifungal activity against Podosphaera xanthii, the causative agent of powdery mildew in cucurbits. nih.gov Other synthetic azetidinone derivatives have shown activity against fungi such as Candida albicans and Aspergillus niger. globalscitechocean.comwisdomlib.orgmedipol.edu.tr

Antitubercular Activity: Azetidine derivatives have emerged as a promising class of compounds for the treatment of tuberculosis. nih.govacs.orgbiorxiv.orgnih.gov Several studies have reported azetidin-2-one analogues with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govacs.orgglobalscitechocean.comnih.gov The mechanism of action for some of these compounds involves the inhibition of mycolic acid biosynthesis. nih.govacs.orgbiorxiv.org

Table 1: Antimicrobial Activity of Selected Azetidine Derivatives

| Compound/Derivative Class | Target Organism | Activity/Finding |

|---|---|---|

| 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-ones | Staphylococcus aureus, Bacillus subtilis | Antibacterial activity. scirp.org |

| L-azetidine-2-carboxylic acid | Podosphaera xanthii | Antifungal activity. nih.gov |

| Azetidin-2-one analogues | Mycobacterium tuberculosis H37Rv | Antitubercular activity with MIC values as low as 0.78 µg/mL for some compounds. nih.gov |

| BGAz derivatives (azetidines) | Mycobacterium tuberculosis (drug-sensitive and MDR) | Potent bactericidal activity with MIC99 values <10 μM. nih.govacs.org |

The potential of azetidine derivatives as anticancer agents is a significant area of research. researchgate.netnih.govnih.govmedwinpublishers.commdpi.com

Numerous studies have demonstrated the ability of azetidine-containing compounds to inhibit the growth of various cancer cell lines. For instance, a series of azetidine amides were identified as potent small-molecule inhibitors of STAT3, showing significant inhibition of colony formation in human breast cancer cells (MDA-MB-231). acs.orgnih.gov Another study reported that a fluoroazetidine iminosugar, trans,trans-2,4-dihydroxy-3-fluoroazetidine, inhibited the growth of pancreatic cancer cells (PANC-1) to a similar degree as the established chemotherapeutic agent gemcitabine. acs.org

Furthermore, analogues of the natural product TZT-1027, where a 3-aryl-azetidine moiety was incorporated, exhibited excellent antiproliferative activities against A549 (lung cancer) and HCT116 (colon cancer) cell lines, with IC50 values in the nanomolar range for the most potent compound. nih.gov However, it is important to note that not all azetidine analogues show anticancer activity; some have been found to be inactive in certain cancer models. nih.gov

Table 2: Anticancer Activity of Selected Azetidine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity/Finding |

|---|---|---|

| Azetidine amides (STAT3 inhibitors) | MDA-MB-231 (breast cancer) | Significant inhibition of colony formation. acs.orgnih.gov |

| trans,trans-2,4-Dihydroxy-3-fluoroazetidine | PANC-1 (pancreatic cancer) | Growth inhibition comparable to gemcitabine. acs.org |

| TZT-1027 analogues with 3-aryl-azetidine moiety | A549 (lung cancer), HCT116 (colon cancer) | Potent antiproliferative activity with IC50 values as low as 2.1 nM. nih.gov |

| N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide | MCF7 (breast cancer) | Anticancer activity. nih.gov |

Antioxidant Properties

Azetidine derivatives have been investigated for their potential as antioxidants. Studies on various analogues, particularly those containing a 4-oxo-azetidine or azetidin-2-one structure, have demonstrated notable radical scavenging capabilities.

In one study, the antioxidant activity of newly synthesized 4-oxo-azetidines was evaluated using nitric oxide and superoxide (B77818) radical scavenging methods. aacrjournals.org It was observed that derivatives featuring a chlorine substituent on the phenyl ring, either at the ortho or para position, showed the highest level of antioxidant activity. aacrjournals.org Conversely, a nitro group at the ortho position resulted in the least activity. aacrjournals.org Another investigation into an azetidine-2-one derivative revealed significant scavenging activity against the DPPH free radical, with a maximum percentage scavenging effect of 85% at a concentration of 25 μg. google.com

Further research on 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives also confirmed their antioxidant potential. nih.gov Two compounds from this series, AZ-5 and AZ-15, were identified as having particularly strong antioxidant capabilities, with IC₅₀ values of 45.02 μg/mL and 42.88 μg/mL, respectively, which was more potent than the standard antioxidant, ascorbic acid. nih.gov Similarly, a study on bis-azetidinone derivatives confirmed their antioxidant efficiency via the DPPH assay. acgpubs.org These findings suggest that the azetidine scaffold can be a viable backbone for the development of novel antioxidant compounds.

Central Nervous System (CNS) Activity and Receptor Modulation

The rigid structure of the azetidine ring makes it a valuable component in the design of compounds targeting the central nervous system. Analogues of this compound have been extensively studied for their ability to modulate key neurotransmitter systems.

One strategy to enhance the efficacy of antidepressants is to simultaneously block the synaptic reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). researchgate.netwikipedia.org This approach, known as triple reuptake inhibition (TRI), is believed to offer a broader spectrum of therapeutic effects compared to more selective agents. nih.govnih.gov

Researchers have designed and synthesized novel 3-substituted azetidine derivatives based on the 3-aryl-3-oxypropylamine scaffold for evaluation as TRIs. researchgate.netacs.org From a series of 86 analogues, compound 6be was identified as one of the most promising, demonstrating in vivo activity in animal models. acs.org In another study, 3-aminoazetidines were explored as bioisosteric modifications of 3-α-oxyazetidine. nih.gov This work led to the identification of compound 10dl as a candidate for further development after it showed a desirable profile in reuptake inhibition, microsomal stability, and other assays. nih.gov The synthesis of 3-phenethylazetidine derivatives also yielded potent TRIs, with compound 2at emerging as a promising candidate.

The inhibitory activities of these representative azetidine derivatives against the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters are summarized below.

| Compound | Scaffold Type | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) | Source |

|---|---|---|---|---|---|

| 8ab | 3-Aminoazetidine | 15.8 | 29.2 | 1060 | nih.gov |

| 8af | 3-Aminoazetidine | 7.7 | 110 | 1170 | nih.gov |

| 10dl | 3-Aminoazetidine | 7.6 | 45.2 | 330 | nih.govkorea.ac.kr |

| Fluoxetine (Reference) | SSRI | 1.1 | 220 | 580 | nih.gov |

| Nisoxetine (Reference) | NRI | 130 | 0.8 | 110 | nih.gov |

| GBR12909 (Reference) | DRI | 300 | 38 | 1.7 | nih.gov |

The M4 muscarinic acetylcholine (B1216132) receptor is a key target for the development of novel antipsychotic medications. Positive allosteric modulators (PAMs) that enhance the receptor's response to the endogenous ligand acetylcholine are of particular interest. researchgate.net Azetidine derivatives have emerged as a potent class of M4 PAMs.

Significant research has focused on optimizing a series of M4 PAMs based on a 5-amino-thieno[2,3-c]pyridazine core by incorporating a 3-aminoazetidine amide moiety. nih.gov This work culminated in the discovery of VU6000918 , a compound that demonstrated robust efficacy in preclinical models. researchgate.netnih.gov Further optimization of this series provided compounds with excellent CNS penetration, although challenges related to metabolic clearance were also noted. rjptonline.org

The functional potencies of several azetidine-derived M4 PAMs are detailed in the table below.

| Compound | Core Structure | hM4 EC₅₀ (nM) | Source |

|---|---|---|---|

| VU6000918 (17j) | 5-amino-thieno[2,3-c]pyridazine | 19 | nih.govmedchemexpress.com |

| 6b | 5-amino-thieno[2,3-c]pyridazine | 23 | nih.gov |

| 6a | 5-amino-thieno[2,3-c]pyridazine | 30 | nih.gov |

| 16c | 5-amino-thieno[2,3-c]pyridazine | 106 | nih.gov |

The potentiation of glycine (B1666218) receptor activation is another therapeutic strategy, particularly for managing pain. nih.gov Research into azetidine derivatives has explored their interaction with excitatory amino acid receptors, including those related to glycine modulation. One study investigated cis-azetidine-2,4-dicarboxylic acid and found that it potentiates calcium influx stimulated by N-methyl-D-aspartate (NMDA) receptor agonists. google.com The activation of NMDA receptors requires both glutamate (B1630785) and the co-agonist glycine. researchgate.net Further studies on azetidine-2,3-dicarboxylic acids also characterized their activity at NMDA receptors. researchgate.net While these studies establish a link between azetidine dicarboxylic acid derivatives and the modulation of receptors where glycine is a co-agonist, direct potentiation of the glycine receptor itself by this compound or its close analogues is not extensively documented in the reviewed literature.

Muscarinic Acetylcholine Receptor (M4) Positive Allosteric Modulators (PAMs)

Anti-inflammatory and Cardiovascular Activities

The azetidine scaffold is present in compounds evaluated for a range of other biological activities, including anti-inflammatory and cardiovascular effects. acgpubs.orgglobalscitechocean.com Reviews of azetidin-2-one derivatives note that various analogues have been reported to possess anti-inflammatory and cardiovascular properties. acgpubs.orgrjptonline.orgglobalscitechocean.com One study on indole (B1671886) derivatives incorporating an azetidinone moiety investigated their cardiovascular effects, finding that several compounds exhibited hypotensive activity. itmedicalteam.plresearchgate.net For instance, compound 3d (an indole-azetidinone derivative) produced a fall in blood pressure of 43 mmHg that lasted for 70 minutes. itmedicalteam.pl While these findings are for different classes of azetidine derivatives, they indicate the potential of the core structure in these therapeutic areas. Specific studies focusing solely on the anti-inflammatory or cardiovascular properties of this compound itself are not prominent in the available literature.

Case Studies of Azetidine Derivatives in Biological Research (e.g., inhibition against breast, leukemia, and melanoma cell lines)

Azetidine-based compounds have shown significant promise as anticancer agents, with numerous studies demonstrating their cytotoxic activity against a variety of cancer cell lines.

One area of intense research is the development of azetidine-based inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key target in many human cancers. nih.gov A series of potent and irreversible azetidine-based STAT3 inhibitors, including H172 and H182 , were found to selectively inhibit STAT3 activity with IC₅₀ values in the sub-micromolar range (0.38–0.98 μM). nih.govnih.gov These compounds were effective against triple-negative breast cancer (TNBC) cells. aacrjournals.orgnih.gov Further optimization of (R)-azetidine-2-carboxamide analogues led to compounds like 7g and 9k , which inhibited viable breast cancer cells (MDA-MB-231 and MDA-MB-468) with EC₅₀ values between 0.9 and 1.9 μM. acs.org

Azetidin-2-one derivatives have also been widely explored as anticancer agents. A study of cis-N-(4-methoxy-phenyl)-3-phenoxy-azetidin-2-one derivatives identified compound 6 , which showed potent and selective activity against melanoma (B16F10) and cervical cancer (SiHa) cell lines, with IC₅₀ values of 1.2 μM and 0.1 μM, respectively. nih.govresearchgate.net This compound was noted for its selectivity, as it was significantly less toxic to normal hepatocyte cells. nih.gov

The table below summarizes the inhibitory activities of various azetidine derivatives against selected cancer cell lines.

| Compound/Derivative Class | Target/Mechanism | Cell Line | Cancer Type | Activity (IC₅₀/EC₅₀) | Source |

|---|---|---|---|---|---|

| H172 / H182 | STAT3 DNA-binding | (in vitro) | - | 0.38 - 0.98 μM | nih.govnih.gov |

| H120 / H105 | STAT3 DNA-binding | (in vitro) | - | 1.75 - 2.07 μM | nih.gov |

| 7e, 7f, 7g, 9k | STAT3 Pathway | MDA-MB-231 / MDA-MB-468 | Breast | 0.9 - 1.9 μM | acs.org |

| Compound 6 | Tubulin Destabilization | MCF-7 | Breast | 0.8 nM | nih.gov |

| Compound 6 | Tubulin Destabilization | B16F10 | Melanoma | 1.2 μM | nih.gov |

| Thiourea-azetidine hybrid (3B) | VEGFR-2 Inhibition | A431 | Skin | 0.03 μM | researchgate.net |

| Thiourea-azetidine hybrid (3B) | VEGFR-2 Inhibition | MCF-7 | Breast | 0.95 μM | researchgate.net |

| Thiourea-azetidine hybrid | VEGFR-2 Inhibition | MOLT-4 | Leukemia | 96.27% inhibition | researchgate.net |

| Thiourea-azetidine hybrid | VEGFR-2 Inhibition | M14 | Melanoma | 95.18% inhibition | researchgate.net |

| 3-vinylazetidin-2-one (7s) | Tubulin Destabilization | MCF-7 | Breast | 8 nM | mdpi.com |

Structure Activity Relationship Sar and Computational Chemistry Studies

Computational Methodologies for Predicting and Validating Biological Activity

Computational tools offer a powerful lens through which the biological potential of compounds like 3-(4-Methoxyphenoxy)azetidine can be predicted and validated before their synthesis. These methods range from docking the molecule into a protein's active site to simulating its dynamic behavior in a biological environment.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein. This method is crucial for understanding the interactions that drive biological activity. For azetidine (B1206935) derivatives, docking studies have been employed to identify and optimize interactions with various therapeutic targets.

For instance, research on thiourea (B124793) derivatives incorporating the 3-(4-methoxyphenyl)azetidine (B1594139) scaffold identified them as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. biointerfaceresearch.com Docking studies revealed that these compounds bind effectively to the VEGFR-2 active site, forming hydrogen bonds with key residues like Glu883 and Asp1044. biointerfaceresearch.com Similarly, other azetidine-based compounds have been docked against targets such as the epidermal growth factor receptor (EGFR), the main protease (Mpro) of SARS-CoV-2, and bacterial transpeptidase enzymes, showcasing the broad applicability of this approach. dergipark.org.trresearchgate.netresearchgate.netnih.gov These studies help in rationalizing the observed biological activities and guide the design of new derivatives with improved potency.

Table 1: Examples of Molecular Docking Studies on Azetidine Derivatives

| Derivative Class | Target Protein | Key Interactions/Findings |

|---|---|---|

| 3-(4-methoxyphenyl)azetidine-thioureas | VEGFR-2 | Hydrogen bonding with Glu883 and Asp1044 in the active site. biointerfaceresearch.com |

| Azetidin-2-ones | EGFR Tyrosine Kinase | Identified compounds with high fitness scores, comparable to reference inhibitors like erlotinib. dergipark.org.trresearchgate.net |

| Azetidine-naphthalene derivatives | SARS-CoV-2 Mpro | Revealed important interactions with residues such as Glu166, Cys145, and Gln192. researchgate.net |

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, offering a more dynamic picture than static docking poses. These simulations are used to validate the stability of ligand-protein complexes and to predict pharmacokinetic properties by analyzing solvation effects. dergipark.org.trresearchgate.net

For azetidine derivatives, MD simulations have been used to confirm the stability of docking poses within target proteins like EGFR and viral polymerases. researchgate.netresearchgate.net By simulating the compound in a solvent environment, typically water, researchers can study solvation effects, which are crucial for predicting properties like solubility and membrane permeability—key components of a drug's pharmacokinetic profile. For example, simulations can help understand the disentanglement effect of plasticizers in a polymer matrix, a principle applicable to drug formulation. acs.org Furthermore, techniques like Molecular Mechanics‐Poisson‐Boltzmann Surface Area (MM-PBSA) can be applied to MD simulation trajectories to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. researchgate.net

Quantum mechanical (QM) calculations offer the highest level of theory to study molecular structures and reaction mechanisms. In drug design, QM methods are used to accurately calculate electronic properties, reaction energetics, and molecular geometries that govern interactions at the cellular level.

For azetidine-containing molecules, QM calculations, often using Density Functional Theory (DFT), have been applied to understand enzymatic reactions, such as the cyclization of S-adenosylmethionine (SAM) to form azetidine-2-carboxylic acid. nih.gov These studies can elucidate the catalytic mechanism by modeling the transition states and reaction energies. nih.gov QM methods are also used to study the electronic and thermodynamic properties of novel azetidine derivatives to understand their chemical behavior. researchgate.net They can explain the stereoselectivity of chemical reactions, for instance, by analyzing the transition state energies for the formation of different isomers. acs.org Such calculations have also been employed to study the redox properties of azetidine derivatives in the context of DNA repair models. mdpi.com

Molecular Dynamics (MD) Simulations for Solvation Effects and Pharmacokinetic Predictions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed compounds.

Several QSAR studies have been successfully conducted on various series of azetidine derivatives to model their antimalarial, antimicrobial, and anticancer activities. nih.govresearchgate.netijrar.org In one study on azetidine-2-carbonitriles as antimalarial agents, a robust QSAR model was developed with a high coefficient of determination (R²) of 0.9465. nih.govnih.gov The model identified a descriptor related to polarizability as the most influential factor for activity. nih.govnih.gov This information was then used to theoretically design new derivatives with enhanced activity. nih.govnih.gov These models are built using molecular descriptors calculated from the optimized structures of the compounds and are validated statistically to ensure their predictive power. nih.govresearchgate.net

Table 2: QSAR Model Statistics for Antimalarial Azetidine-2-carbonitriles nih.govnih.gov

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.9465 | Percentage of variance in activity explained by the model. |

| Q²cv (Cross-validated R²) | 0.8981 | A measure of the model's internal predictive ability. |

In Silico ADME Prediction for Azetidine Derivatives

Before a compound can become a drug, it must possess suitable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles, thereby reducing late-stage failures. researchgate.netresearchgate.net

For various azetidine derivatives, online tools like SwissADME have been used to predict their drug-likeness and pharmacokinetic properties. dergipark.org.trnih.gov These tools calculate a range of parameters, including lipophilicity (LogP), water solubility, and compliance with drug-likeness rules such as Lipinski's Rule of Five. nih.gov Studies on newly designed azetidin-2-one (B1220530) and azetidine-2-carbonitrile (B3153824) derivatives have shown that the compounds often satisfy the required ADME parameters, indicating their potential as orally active drugs. dergipark.org.trresearchgate.netnih.gov This early-stage computational screening is essential for prioritizing which compounds should be synthesized and tested experimentally. researchgate.net

Elucidation of Binding Modes and Receptor Selectivity through Structural Analysis

Structural analysis, combining computational modeling with experimental data, is key to understanding how a ligand binds to its receptor and what determines its selectivity for one receptor over another. The azetidine ring is a valuable scaffold in medicinal chemistry, and its substitution patterns can significantly influence binding affinity and selectivity. nih.gov

For example, in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), the inclusion and modification of the azetidine ring were found to be crucial for achieving high affinity and selectivity. nih.gov Replacing the azetidine with a larger pyrrolidine (B122466) or piperidine (B6355638) ring often leads to a significant drop in binding affinity, highlighting the importance of the four-membered ring structure for optimal receptor fit. nih.gov Furthermore, structural analysis of how 3-(4-methoxyphenyl)azetidine-containing compounds dock into the VEGFR-2 kinase domain helps to explain their inhibitory activity and provides a basis for designing more selective inhibitors. biointerfaceresearch.com The stereochemistry of the azetidine ring can also be a critical factor for selectivity; studies have shown that different stereoisomers of an azetidinone derivative can exhibit selective activity against different viruses. nih.gov

Computational Strategies for Designing Azetidine Analogues with Enhanced Potency and Selectivity

In modern drug discovery, computational chemistry serves as a powerful tool to accelerate the design and optimization of novel therapeutic agents. For azetidine-containing compounds, various computational strategies are employed to elucidate structure-activity relationships (SAR), predict biological activity, and design analogues with improved potency and selectivity. These methods range from ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, to structure-based techniques like molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown.

A notable application of QSAR was in the design of novel antimalarial agents based on the azetidine-2-carbonitrile scaffold. nih.govresearchgate.netnih.gov In one study, researchers developed predictive QSAR models for a series of azetidine-2-carbonitriles with activity against the Dd2 strain of P. falciparum. The structures of the compounds were optimized using Density Functional Theory (DFT), and various molecular descriptors were calculated. researchgate.netnih.gov Using a genetic function algorithm, several models were generated. The most statistically significant model was selected based on its high coefficient of determination (R²), cross-validated R² (Q²cv), and external validated R² (R²pred), indicating its robustness and predictive power. researchgate.netnih.gov

| Statistical Parameter | Value | Description |

| R² | 0.9465 | Coefficient of determination, indicating the goodness of fit. |

| Q²cv | 0.8981 | Cross-validated R², indicating the model's predictive ability during internal validation. |

| R²pred | 0.6915 | External validated R², indicating the model's predictive ability for an external set of compounds. |

| Table 1: Statistical validation parameters of the selected QSAR model for antimalarial azetidine-2-carbonitrile derivatives. nih.gov |

The analysis revealed that the descriptor SpMax2_Bhp, which relates to the molecule's polarizability, was the most influential factor for the observed antimalarial activity. researchgate.netnih.gov This insight guided the in silico design of new derivatives. By substituting various electron-deactivating groups (such as -F, -Cl, -CN, and -NO₂) at different positions of a template molecule, researchers aimed to increase polarizability and, consequently, biological activity. researchgate.netnih.gov

Molecular Docking

Molecular docking is a structure-based computational method that predicts the preferred orientation of a ligand when bound to a specific receptor target. This technique is instrumental in understanding binding mechanisms and designing compounds with high affinity and selectivity.

Following the QSAR-driven design of novel azetidine-2-carbonitrile derivatives, molecular docking studies were performed to evaluate their binding affinity to the target enzyme, Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH). nih.govresearchgate.net The designed compounds were docked into the active site of the Pf-DHODH protein (PDB ID: 1TV5). nih.gov This process allowed for the prediction of binding energies and key interactions between the ligands and the enzyme's amino acid residues. One of the newly designed derivatives, designated D9, exhibited the highest binding energy, suggesting it as a promising candidate for synthesis and further testing. researchgate.net

Similarly, docking studies were crucial in the development of 2-azetidinone-based analogues of Combretastatin A-4 as anticancer agents. researchgate.net The synthesized compounds were docked into the colchicine (B1669291) binding site of tubulin (PDB ID: 4O2B), revealing high binding affinities for the most potent compounds and helping to rationalize the observed SAR. researchgate.net In another example, the optimization of azetidine-based STAT3 inhibitors was guided by their ability to disrupt STAT3 DNA-binding activity, a process that can be modeled and predicted using docking simulations. acs.org

| Designed Compound | Modification on Template | Predicted Binding Energy (kcal/mol) |

| D1 | R = 2-F | -214.33 |

| D4 | R = 2-SO₃H | -220.73 |

| D7 | R = 3-CN | -218.41 |

| D9 | R = 3-I | -229.43 |

| D12 | R = 4-NO₂ | -217.58 |

| D16 | R = 3,5-di-NO₂ | -226.54 |

| Table 2: Predicted binding energies from molecular docking of designed azetidine-2-carbonitrile derivatives with Pf-DHODH. researchgate.net |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. This model can then be used as a 3D query to screen virtual libraries for novel chemical scaffolds.

This strategy has been successfully applied in the discovery and optimization of azetidine-containing compounds. For instance, pharmacophore models have been used to identify novel small-molecule inhibitors of protein-protein interactions, such as the STAT3 signaling pathway. acs.org In the development of cholesterol-lowering agents, a ligand-based pharmacophore study was conducted on analogues of ezetimibe, which contains an azetidin-2-one (β-lactam) core. nih.gov The study helped to identify which substituents on the azetidine ring were most likely to result in favorable binding to the Niemann-Pick C1-like protein 1 (NPC1L1). nih.gov These models provide a valuable framework for designing new analogues, like this compound derivatives, by ensuring they retain the key features required for biological activity. The approach has also been noted in the context of designing 2-thioxothiazolidin-4-one derivatives with anticancer activity. rjptonline.org

By integrating these computational strategies, researchers can efficiently navigate the vast chemical space of possible azetidine analogues. QSAR provides direction based on physicochemical properties, molecular docking offers insights into target binding, and pharmacophore modeling ensures the preservation of essential interaction features. Together, these methods enhance the design of new molecules with greater potency and selectivity, reducing the time and cost associated with traditional trial-and-error synthesis and screening.

Preclinical Development and Pharmacokinetic Considerations for Azetidine Based Therapeutics

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The assessment of ADME properties is a cornerstone of preclinical development, helping to predict a drug candidate's in vivo behavior. For azetidine-containing compounds, early ADME profiling is crucial for guiding the selection and optimization of lead candidates. nih.gov In silico analysis and in vitro assays are routinely employed to estimate key parameters such as lipophilicity (LogP/LogD), topological polar surface area (TPSA), solubility, permeability, and protein binding. nih.gov

In the development of compound libraries focused on the central nervous system (CNS), azetidine-based scaffolds have been evaluated for their ability to meet the stringent property requirements for blood-brain barrier penetration. nih.gov A study on a diverse collection of azetidine (B1206935) scaffolds demonstrated that representative compounds exhibited favorable in vitro ADME profiles, validating their potential for CNS-targeted drug discovery. nih.gov Similarly, in silico ADMET predictions for a series of thiourea (B124793) derivatives bearing a 3-(4-methoxyphenyl)azetidine (B1594139) moiety indicated that most of the synthesized compounds possess drug-like properties. nih.gov

Table 1: Representative In Silico ADME Properties for Azetidine-Based Scaffolds

| Parameter | Value Range for a Spirocyclic Azetidine Library (n=1976) nih.gov | Comment |

|---|---|---|

| Molecular Weight (MW) | 392 (mean), 314–450 (range) | Within typical ranges for lead-like compounds. |

| ALogP | 2.06 (mean), -0.77–4.99 (range) | Indicates moderate lipophilicity suitable for many targets. |

| LogD at pH 7.4 | 1.28 (mean), -0.93–4.65 (range) | Reflects lipophilicity at physiological pH. |

| Topological Polar Surface Area (TPSA) | 70.0 Ų (mean), 26.7–89.5 Ų (range) | Values are often correlated with membrane permeability. |

| Hydrogen Bond Donors | 1.15 (mean), 1–2 (range) | Influences solubility and target binding. |

| Hydrogen Bond Acceptors | 3.96 (mean), 3–6 (range) | Influences solubility and target binding. |

| Rotatable Bonds | 5.37 (mean), 3–8 (range) | A measure of molecular flexibility. |

Strategies for Improving Solubility and Oral Bioavailability in Preclinical Formulations

A significant challenge in the development of some azetidine derivatives is their poor water solubility, which can lead to low oral bioavailability. google.comgoogle.com For instance, certain azetidine derivatives investigated for their affinity for cannabinoid receptors were found to be only slightly water-soluble, making conventional tablet formulations with excipients like cellulose (B213188) and lactose (B1674315) suboptimal. google.com

To overcome these limitations, various formulation strategies are explored during preclinical development. These include the use of semi-solid systems containing oils and surfactants designed to solubilize hydrophobic active ingredients and enhance their absorption. google.com However, the success of these systems is highly dependent on the specific compound, and some formulations, such as those based on medium-chain triglycerides, have shown insufficient bioavailability improvements for certain azetidine derivatives. google.com

Structural modification is another key strategy. The development of an orally active carbapenem (B1253116), L-084, which exhibits high bioavailability, was facilitated by incorporating a 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio moiety. nih.govresearchgate.net In other cases, introducing polar motifs like oxetane (B1205548) rings has been shown to improve aqueous solubility and other pharmacokinetic properties. acs.org For the antihypertensive agent Azelnidipine, a dihydropyridine (B1217469) derivative containing an azetidine moiety, low bioavailability due to poor solubility was addressed by developing gastro-retentive floating tablets, which successfully controlled the release and enhanced bioavailability. nih.gov

Metabolic Softspot Analysis and Clearance Mitigation Strategies

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and dosing regimen. The azetidine ring, while offering structural advantages, can also be a site of metabolic vulnerability. nih.govnih.gov Metabolic softspot analysis, often using in vitro systems like human or rat liver microsomes, is essential to identify these labile sites. nih.govresearchgate.net

A common metabolic pathway for azetidine-containing compounds is NADPH-dependent oxidation of the azetidine ring. nih.govnih.gov For example, in a series of M4 positive allosteric modulators, hydroxylation of the azetidine ring was identified as the principal route of metabolism, leading to high clearance. nih.gov A strategy to mitigate this is to block the site of metabolism, for instance, by replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group. nih.gov However, this approach is not always successful. In the aforementioned M4 modulator series, blocking the benzylic site on the azetidine ring did not successfully reduce the high clearance rates, as oxidation occurred elsewhere on the ring. nih.gov

In another example, an azetidine-based inhibitor of diacylglycerol acyltransferase 2 (DGAT2) underwent cytochrome P450-mediated oxidation and ring scission, forming reactive aldehyde metabolites. nih.gov This liability was ultimately mitigated not by modifying the azetidine ring itself, but by replacing it with a pyridine (B92270) ring, which led to the discovery of the clinical candidate Ervogastat. nih.gov This highlights that mitigating metabolic clearance can sometimes require significant changes to the molecular scaffold. nih.govnih.gov

Table 2: Examples of Clearance Mitigation Strategies for Azetidine Derivatives

| Compound Series | Metabolic Liability | Mitigation Strategy | Outcome | Reference |

|---|---|---|---|---|

| M4 Positive Allosteric Modulators | Hydroxylation of the azetidine ring | Blocking the benzylic site with fluorine or methyl groups | Unsuccessful; high clearance persisted due to oxidation at other ring positions. | nih.gov |

| DGAT2 Inhibitors | Oxidation and scission of the azetidine ring, forming a reactive aldehyde | Replacement of the azetidine substituent with a pyridine ring | Successful; mitigated formation of the aldehyde metabolite and led to a clinical candidate. | nih.gov |

| 5-HT4 Partial Agonists | Metabolism of larger azacycles | Replacement of a larger azacycle with an azetidine ring | Reduced intrinsic clearance and shifted metabolism to another part of the molecule. | nih.gov |

Toxicology and Safety Profile Evaluation

Evaluating the toxicological profile of a new chemical entity is a critical step to ensure its safety for potential clinical use. For azetidine-containing compounds, this involves a battery of in vitro and in vivo tests. Despite the inherent ring strain of the four-membered ring, many azetidine derivatives exhibit acceptable toxicological profiles, allowing for their advancement in drug development pipelines. nih.govnih.gov

Early-stage preclinical evaluation often relies on in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools. nih.govresearchgate.net These computational models can forecast potential liabilities such as carcinogenicity, mutagenicity, hepatotoxicity, and inhibition of the hERG potassium channel, which is associated with cardiac risk. researchgate.netresearchgate.net For a series of novel azetidine derivatives designed as potential SARS-CoV-2 inhibitors, ADMET profiling predicted a favorable safety profile with no tendency towards hERG inhibition or hepatotoxicity. researchgate.net Similarly, thiourea compounds with a 3-(4-methoxyphenyl)azetidine moiety were predicted to have low adverse effects and toxicity. nih.gov

Further preclinical toxicology studies are conducted according to regulatory guidelines to assess the safety of a lead candidate. These studies identify potential target organs for toxicity and help determine a safe starting dose for human trials. For example, azetidine derivatives developed as antitubercular agents were shown to have acceptable DMPK and toxicology profiles, supporting their potential for translation. nih.gov

Translational Research from Preclinical Models to Clinical Development

The ultimate goal of preclinical research is to identify and characterize drug candidates that can be safely and effectively translated into clinical development for human use. This transition requires a robust preclinical data package, including demonstrated in vivo activity in relevant disease models. nih.govacs.org

For azetidine-based compounds, promising preclinical results have led to the advancement of several candidates. For example, azetidine-based STAT3 inhibitors have shown efficacy in preclinical models of breast and lung cancer and are undergoing advanced optimization for clinical candidate selection. acs.orgcedars-sinai.edu The development of the DGAT2 inhibitor, Ervogastat, which contains a modified azetidine-like scaffold, successfully navigated preclinical metabolic challenges to enter Phase 2 clinical trials. nih.gov

A key challenge in translational research is the potential for species differences in pharmacokinetics between preclinical animal models and humans. nih.gov Humanized animal models, which express human drug-metabolizing enzymes and transporters, can be valuable tools to bridge this translational gap and provide more relevant insights into human drug disposition. nih.gov The successful progression of azetidine-containing compounds from initial synthesis to clinical trials underscores the utility of this scaffold in developing new therapeutics. nih.govacs.org

Advanced Analytical Characterization in Azetidine Research

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive identification and structural verification of "3-(4-Methoxyphenoxy)azetidine".

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. In ¹H NMR analysis of the hydrochloride salt in D₂O, characteristic signals confirm the presence of all key structural motifs. The aromatic protons of the 4-methoxyphenoxy group appear as two doublets at approximately δ 6.85 and δ 6.78 ppm. The methoxy (B1213986) group (OCH₃) protons resonate as a sharp singlet around δ 3.75 ppm. The protons on the azetidine (B1206935) ring produce more complex multiplets, with the methine proton (NCH) appearing around δ 4.32 ppm and the methylene (B1212753) protons (OCH₂ and CH₂N) resonating at approximately δ 3.90 and δ 3.50 ppm, respectively. ¹³C NMR spectroscopy further corroborates the structure by identifying all unique carbon environments within the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present. The IR spectrum of "this compound" hydrochloride shows characteristic absorption bands, including a notable N–H stretching band around 3400 cm⁻¹ for the secondary amine salt and a strong asymmetric C–O–C stretching band at 1245 cm⁻¹, indicative of the aryl ether linkage.

Mass Spectrometry (MS) confirms the molecular weight of the compound. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ can be observed, providing an exact mass that corresponds to its molecular formula. This technique is crucial for verifying the compound's identity, especially after synthesis and purification.

Table 1: Spectroscopic Data for this compound Hydrochloride

| Technique | Parameter | Observed Value/Feature | Reference |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) in D₂O | 6.85 (d, 2H), 6.78 (d, 2H), 4.32 (m, 1H), 3.90 (m, 2H), 3.75 (s, 3H), 3.50 (m, 2H) | |

| IR | Wavenumber (cm⁻¹) | ~3400 (N–H stretch), 1245 (C–O–C stretch) | |

| MS (ESI) | m/z | [M+H]⁺ corresponding to C₁₀H₁₃NO₂ |

Chromatographic Methods for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry, Ultra-Performance Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for determining the purity of "this compound" and for separating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment. A typical reverse-phase HPLC method might use a C18 column with a mobile phase consisting of a gradient of water and acetonitrile (B52724), often with an additive like formic acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength where the aromatic ring absorbs, such as 254 nm. This method can effectively quantify the purity of the compound, with research-grade materials often exceeding 99% purity. For instance, a study on azetidine-2-carboxylic acid utilized a cation exchange column with gradient elution for separation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for analysis, particularly for assessing volatile impurities. The compound would be separated on a capillary column based on its boiling point and polarity, with the mass spectrometer providing definitive identification of any separated components.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers higher resolution and sensitivity compared to standard HPLC-MS. mdpi.com This technique is particularly valuable for detecting and identifying trace-level impurities or metabolites in complex matrices. mdpi.com The increased speed of UPLC allows for higher throughput analysis during process optimization and quality control.

Table 2: Exemplary Chromatographic Conditions for Azetidine Analysis

| Technique | Column | Mobile Phase Example | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Reverse-Phase C18 | Gradient of 0.1% Formic Acid in H₂O/Acetonitrile | UV (254 nm) | Purity Quantification | |

| HPLC | Cation Exchange Resin | Gradient Buffer System | Fluorescence | Separation of Analogs | nih.gov |

| UPLC-MS/MS | Acquity UPLC | Gradient with Ammonium Acetate Buffer | MS/MS (MRM) | Trace Analysis, Metabolite Profiling | mdpi.com |

X-ray Crystallography for Conformational and Binding Insights

X-ray crystallography is a powerful technique that can provide an unambiguous, three-dimensional model of the molecular structure of a compound in its solid state. evitachem.com While specific crystal structure data for "this compound" itself is not widely published, the technique is frequently applied to azetidine derivatives to understand their precise spatial arrangement, including bond lengths, bond angles, and ring conformation. chemrxiv.orgresearchgate.net

For azetidine-containing molecules, X-ray crystallography can reveal the puckering of the four-membered ring and the orientation of its substituents. This information is critical for understanding how the molecule might interact with biological targets, such as enzymes or receptors. evitachem.com For example, in a study of a spirocyclic azetidin-2-one (B1220530), X-ray analysis revealed the β-lactam ring to be nearly planar and detailed its orientation relative to other parts of the molecule. researchgate.net Such insights are invaluable for structure-activity relationship (SAR) studies and for the rational design of new molecules. nih.gov

Advanced Techniques for Reaction Monitoring and Process Optimization

The synthesis of "this compound" can be monitored and optimized using advanced analytical methods that provide real-time information about the reaction progress.

In-situ spectroscopic techniques, such as FTIR or Raman spectroscopy , can be used to track the concentration of reactants, intermediates, and products directly within the reaction vessel. This allows for precise determination of reaction endpoints and can help identify the formation of unstable intermediates, leading to improved yield and purity.

The optimization of reaction parameters like temperature, solvent, and catalyst loading is often guided by rapid analysis using HPLC or UPLC-MS. mdpi.com For large-scale synthesis, continuous flow chemistry offers enhanced control over reaction conditions. In such setups, online analytical monitoring is crucial for maintaining process stability and ensuring consistent product quality. For example, a flow chemistry protocol for a related synthesis reported achieving >99% purity as determined by HPLC, highlighting the effectiveness of process optimization. These advanced monitoring strategies are key to developing robust, scalable, and efficient synthetic routes. frontiersin.org

Patent Landscape, Commercialization, and Future Research Directions

Analysis of Patented Azetidine (B1206935) Derivatives in Pharmaceutical Applications

The azetidine scaffold is a key structural motif in modern medicinal chemistry, recognized for its ability to impart desirable physicochemical properties to drug candidates. pharmablock.com This has led to a significant number of patents covering azetidine derivatives for a wide range of therapeutic applications. These four-membered nitrogen-containing heterocycles offer a balance between the high ring strain that drives reactivity and greater stability compared to aziridines, making them attractive for drug design. rsc.orgrsc.org

An analysis of the patent landscape reveals the versatility of the azetidine ring in targeting various biological systems. For instance, patent applications have described azetidine derivatives with a strong affinity for cannabinoid receptors, particularly CB1 receptors, indicating their potential in treating related disorders. google.com Other patents cover their use as injectable or orally deliverable formulations, addressing solubility challenges often associated with these compounds. google.comunifiedpatents.com Sanofi and its predecessor Aventis Pharma have been active in this area, filing patents for pharmaceutical compositions containing azetidine derivatives. unifiedpatents.comunifiedpatents.com

Recent patent filings continue to highlight the broad therapeutic potential of this scaffold. In 2024 alone, patents were published for azetidine derivatives as dipeptidyl peptidase 1 (DPP1) inhibitors and for various other therapeutic uses, demonstrating ongoing innovation in this space. The scope of these patents is extensive, covering applications for metabolic and central nervous system (CNS) disorders, as well as their use as antibacterial agents in the form of carbapenem (B1253116) derivatives. wipo.intgoogle.com The development of these patented compounds often relies on key azetidine intermediates, and improved synthesis processes that provide access to a wider range of these precursors are crucial for drug optimization and development. google.com

The following table provides a snapshot of the diverse pharmaceutical applications of patented azetidine derivatives.

Table 1: Examples of Patented Azetidine Derivatives and Their Applications

| Patent/Reference | Therapeutic Area/Target | Key Findings |

|---|---|---|

| WO/2009/137270 | Metabolic and CNS disorders (MCH1 receptor binders) | Describes azetidine derivatives that bind to the MCH1 receptor for treating metabolic and CNS-related disorders. wipo.int |